

Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzonitrile

Cat. No.: B131773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Aminobenzonitrile** (CAS 873-74-5). The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-Aminobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Solvent	Spectrometer Frequency
7.37	dd	2H	6.8, 2.0	CDCl_3	400 MHz[1]
6.64	dd	2H	6.8, 2.0	CDCl_3	400 MHz[1]
4.32	s (br)	2H	-	CDCl_3	400 MHz[1]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Spectrometer Frequency
150.8	CDCl_3	100 MHz[1]
133.7	CDCl_3	100 MHz[1]
120.4	CDCl_3	100 MHz[1]
114.4	CDCl_3	100 MHz[1]
99.5	CDCl_3	100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Ionization Method
118	100% (Molecular Ion)	Electron Ionization (EI)
91	~27%	Electron Ionization (EI)
64	~11%	Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group Assignment
~3400 - 3200	N-H stretch (amine)
~2220	C≡N stretch (nitrile)
~1600	Aromatic C=C stretch
~830	para-disubstituted benzene C-H bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **4-Aminobenzonitrile**. These are compiled from typical procedures in organic chemistry and available information.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminobenzonitrile** in about 0.6-0.7 mL of CDCl₃ in a small vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
- Homogenization: Ensure the sample is fully dissolved by vortexing the vial.
- Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation:
 - The spectra are typically recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1][2]
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Infrared-grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Aminobenzonitrile** with approximately 100-200 mg of dry KBr powder in an agate mortar.[3]
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture to a pellet die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. The sample must be in the vapor phase for EI.
- Ionization:
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

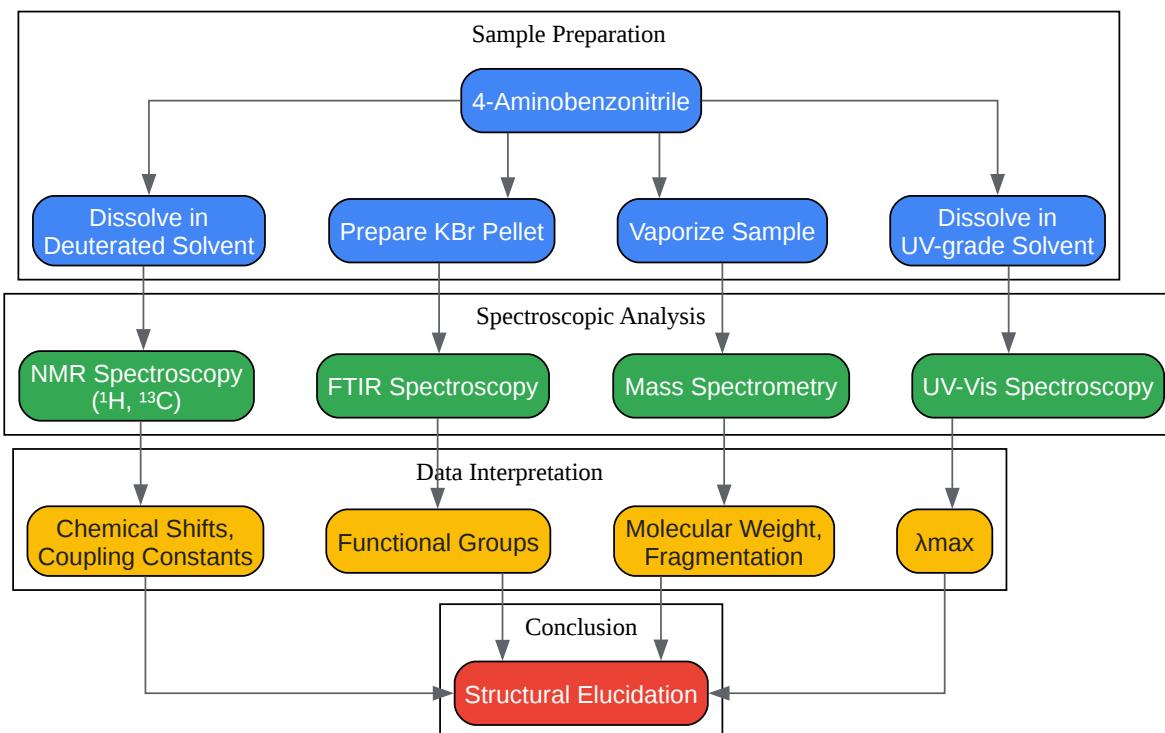
UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample

- Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer


Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Aminobenzonitrile** in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Aminobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **4-Aminobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131773#4-aminobenzonitrile-cas-number-873-74-5-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com